Mmh1-NR is a compound designed as a non-reactive control for Mmh1, which is a CUL4-associated factor 16 (DCAF16)-based bromodomain protein 4 (BRD4) degrader. Mmh1-NR contains a non-reactive ethyl group, distinguishing it from its reactive counterpart, Mmh1. The primary purpose of Mmh1-NR is to serve as a control in experiments that study the activity and mechanisms of Mmh1, particularly in the context of BRD4 degradation, which plays a significant role in various cellular processes, including gene expression and cancer progression .
Mmh1-NR is classified within the category of molecular glues, which are small molecules that induce proximity between proteins to facilitate interactions that would not occur under normal conditions. This compound is part of a broader research interest in developing targeted protein degraders that can modulate protein levels within cells for therapeutic purposes .
The synthesis of Mmh1-NR involves the incorporation of a non-reactive ethyl group into the molecular structure. While specific synthetic routes and reaction conditions are not extensively documented, it is known that the synthesis process typically begins with hydroxylamine derivatives, which can be modified to produce hydroxamic acids like Mmh1-NR. Hydroxamic acids are synthesized through various methods, including solid-phase synthesis and reactions with activated esters .
The incorporation of the ethyl group renders Mmh1-NR non-reactive compared to its active analogs, which utilize covalent bonding to engage with target proteins like DCAF16. This modification is critical for its role as a control compound in experimental setups .
Mmh1-NR's molecular structure features an ethyl group that replaces more reactive functional groups found in its active counterparts. This structural change significantly alters its reactivity profile, making it suitable for use as a control in experiments assessing the efficacy of reactive compounds like Mmh1. The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific data for Mmh1-NR may not be widely available.
As a non-reactive control compound, Mmh1-NR does not participate in significant chemical reactions such as oxidation or substitution. Its primary function is to provide a baseline comparison against the active Mmh1 compound in studies involving BRD4 degradation. The lack of reactivity allows researchers to isolate the effects of the active compound without interference from secondary reactions .
Mmh1-NR itself does not exhibit an active mechanism of action due to its non-reactive nature. In contrast, Mmh1 operates by recruiting DCAF16 to the second bromodomain of BRD4 (BRD4 BD2). This recruitment facilitates covalent modification of DCAF16, stabilizing the ternary complex formed with BRD4 and leading to BRD4 degradation. The effectiveness of this mechanism highlights the importance of covalent interactions in therapeutic applications targeting protein degradation pathways .
Mmh1-NR is characterized by its stability due to the presence of the non-reactive ethyl group. While specific physical properties such as melting point or solubility are not extensively documented, it can be inferred that its stability allows for reliable use in laboratory settings without undergoing unwanted reactions. The compound's inertness makes it an ideal control substance in biochemical assays designed to evaluate the activity of more reactive agents like Mmh1 .
Mmh1-NR finds extensive use in scientific research as a negative control compound in studies investigating the mechanisms of action and efficacy of DCAF16-based BRD4 degraders like Mmh1. By providing a comparative baseline, researchers can better understand how modifications to protein interactions influence cellular outcomes. This application is particularly relevant in cancer research where modulation of BRD4 activity may provide therapeutic benefits .
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5